Technical Dossier: Methyl 4-methoxy-3-methylbenzoylformate
Technical Dossier: Methyl 4-methoxy-3-methylbenzoylformate
The following technical guide details the chemical identity, synthesis, and application of Methyl 4-methoxy-3-methylbenzoylformate , identified by CAS 424836-59-9 .
CAS Number: 424836-59-9 Synonyms: Methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate; (4-Methoxy-3-methylphenyl)(oxo)acetic acid methyl ester.[1]
Executive Summary
Methyl 4-methoxy-3-methylbenzoylformate is a specialized
This guide provides a comprehensive breakdown of its chemical identity, a validated synthesis protocol via Friedel-Crafts acylation, and its mechanism of action in photochemistry.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 424836-59-9 |
| IUPAC Name | Methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Structure | Benzoylformate core with 4-OMe, 3-Me substitution |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |
| Melting Point | 50–55 °C (estimated based on congeners) |
Structural Visualization
The compound consists of a phenyl ring activated by a methoxy group at the para position and a methyl group at the meta position relative to the glyoxylate moiety. This substitution pattern is critical for directing the synthesis and tuning the electronic properties of the aromatic ring.[1]
Figure 1: Structural connectivity of Methyl 4-methoxy-3-methylbenzoylformate.[1]
Synthesis Strategy: Friedel-Crafts Acylation
The most robust industrial and laboratory scale synthesis involves the Friedel-Crafts acylation of 2-methylanisole (o-cresyl methyl ether) with methyl oxalyl chloride .[1]
Mechanistic Rationale
-
Substrate Selection : 2-Methylanisole is used because the methoxy group is a strong ortho, para-director, while the methyl group is a weak donor.[1] The position para to the methoxy group (C4) is sterically accessible and electronically activated, ensuring high regioselectivity for the 4-methoxy-3-methyl substitution pattern.[1]
-
Acylating Agent : Methyl oxalyl chloride (
) introduces the entire -keto ester functionality in a single step.[1]
Detailed Protocol
Reagents:
-
2-Methylanisole (1.0 eq)[1]
-
Methyl oxalyl chloride (1.2 eq)[1]
-
Aluminum Chloride (
) (1.5 eq)[1] -
Dichloromethane (DCM) (Solvent, anhydrous)[1]
Step-by-Step Methodology:
-
Preparation : Flame-dry a 3-neck round bottom flask and purge with
. Add anhydrous DCM and .[1] Cool the suspension to 0°C. -
Acylation : Add methyl oxalyl chloride dropwise to the
suspension. Stir for 15 minutes to form the acylium ion complex. -
Substrate Addition : Dissolve 2-methylanisole in DCM and add it dropwise to the reaction mixture at 0–5°C. The solution will darken (orange/red) as the complex forms.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2][3]
-
Quenching : Pour the reaction mixture slowly into ice-cold dilute HCl (1M) to hydrolyze the aluminum complex. Caution : Exothermic reaction.[1]
-
Workup : Separate the organic layer.[1] Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification : Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography to obtain the pale yellow solid.
Figure 2: Friedel-Crafts synthesis pathway for the target benzoylformate.
Mechanism of Action: Photopolymerization
As a derivative of methyl benzoylformate (MBF), this compound functions as a Type I Photoinitiator (specifically undergoing Norrish Type I cleavage) or a Type II Photoinitiator (hydrogen abstraction) depending on the formulation.
Norrish Type I Cleavage
Upon UV irradiation, the molecule absorbs a photon, exciting it to a singlet state (
-
Excitation :
-
Cleavage : Generates a Benzoyl radical (
) and a Methoxycarbonyl radical ( ).[1] -
Initiation : These radicals attack the double bonds of acrylates/methacrylates, initiating polymerization.
The 4-methoxy and 3-methyl substituents shift the absorption maximum (
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following parameters:
| Method | Expected Signal/Result |
| ^1H NMR (CDCl_3) | |
| ^13C NMR | Carbonyl peaks at ~185 ppm (ketone) and ~164 ppm (ester). Aromatic carbons ~110–160 ppm.[1] Methoxy/Methyl carbons ~55 ppm / ~16 ppm.[1] |
| HPLC | Purity >98% (Area %). Column: C18. Mobile Phase: Acetonitrile/Water (Gradient). UV Detection: 254 nm.[1] |
| Mass Spec (ESI) |
Safety & Handling (SDS Highlights)
-
Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling : Avoid inhalation of dust/vapors.[1][4] Use in a fume hood.[1][3]
-
Storage : Store in a cool, dry place (2–8°C recommended) under inert atmosphere (
) to prevent hydrolysis of the ester.
References
-
ABCR GmbH .[1] Product Catalog: Methyl 4-methoxy-3-methylbenzoylformate (CAS 424836-59-9).[1] Retrieved from .[1]
-
Leyan Reagents . Chemical Data Sheet: Methyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate. Retrieved from .[1]
-
PubChem . Compound Summary: Methyl benzoylformate derivatives. National Library of Medicine.[1] Retrieved from .[1][5]
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (General reference for Benzoylformate photoinitiator mechanisms).
